molecular formula C50H53BF4N2O B13492999 2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol-1-ium te

2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol-1-ium te

Cat. No.: B13492999
M. Wt: 784.8 g/mol
InChI Key: VJDBHFDUKOLRQH-UHFFFAOYSA-N
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Description

The compound “3-[(1E)-2-[(3E)-2-(4-butoxyphenyl)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}cyclohex-1-en-1-yl]ethenyl]-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide” is a complex organic molecule with a unique structure This compound is characterized by its multiple aromatic rings, butoxyphenyl groups, and azatricyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the azatricyclic core, the introduction of butoxyphenyl groups, and the final assembly of the complete molecule. Typical reaction conditions may include:

    Formation of the azatricyclic core: This step may involve cyclization reactions under acidic or basic conditions.

    Introduction of butoxyphenyl groups: This can be achieved through substitution reactions using appropriate reagents.

    Final assembly: The final step may involve coupling reactions to assemble the complete molecule.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield.

    Purification processes: Using techniques such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and butoxyphenyl groups can be oxidized under appropriate conditions.

    Reduction: The azatricyclic core can be reduced to form different derivatives.

    Substitution: The butoxyphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: The compound may interact with specific receptors in biological systems.

    Enzyme inhibition: It may inhibit the activity of certain enzymes.

    Pathway modulation: The compound could modulate specific biochemical pathways.

Properties

Molecular Formula

C50H53BF4N2O

Molecular Weight

784.8 g/mol

IUPAC Name

(2E)-2-[(2E)-2-[2-(4-butoxyphenyl)-3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-butylbenzo[cd]indole;tetrafluoroborate

InChI

InChI=1S/C50H53N2O.BF4/c1-4-7-33-51-44(42-21-11-17-36-19-13-23-46(51)49(36)42)31-27-38-15-10-16-39(48(38)40-25-29-41(30-26-40)53-35-9-6-3)28-32-45-43-22-12-18-37-20-14-24-47(50(37)43)52(45)34-8-5-2;2-1(3,4)5/h11-14,17-32H,4-10,15-16,33-35H2,1-3H3;/q+1;-1

InChI Key

VJDBHFDUKOLRQH-UHFFFAOYSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C=C\4/CCCC(=C4C5=CC=C(C=C5)OCCCC)/C=C/C6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CCCC(=C4C5=CC=C(C=C5)OCCCC)C=CC6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC

Origin of Product

United States

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